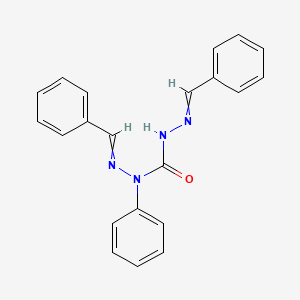![molecular formula C22H20O3 B14279410 2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid CAS No. 126049-47-6](/img/structure/B14279410.png)
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with hydroxy and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with sodium hydroxide to form 4-methylbenzyl alcohol. This intermediate is then reacted with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to yield this compound. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exhibiting anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the additional methylphenyl groups.
4-Methylsalicylic acid: Contains a similar benzoic acid core with a hydroxy and methyl group.
2-Hydroxy-5-methylbenzoic acid: Another isomer with different substitution patterns on the benzoic acid core.
Uniqueness
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid is unique due to the presence of two methylphenyl groups attached to the benzoic acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
126049-47-6 |
|---|---|
Fórmula molecular |
C22H20O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-[hydroxy-bis(4-methylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H20O3/c1-15-7-11-17(12-8-15)22(25,18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21(23)24/h3-14,25H,1-2H3,(H,23,24) |
Clave InChI |
PLEGBLHBZWZCHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=CC=C3C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)




![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)
![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)







